5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine
Description
5-Methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, methylsulfanyl, and pyrrolidin-1-yl groups. The methylsulfanyl (SMe) group enhances lipophilicity and metabolic stability, while the pyrrolidine moiety contributes to conformational flexibility and binding affinity to biological targets.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-8-7-11-10(14-2)12-9(8)13-5-3-4-6-13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNZIMQWEPAKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCCC2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methylpyrimidine with sodium methylthiolate to introduce the methylsulfanyl group, followed by the substitution of the chlorine atom with pyrrolidine under basic conditions . The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting various biological pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrrolidinyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Key Observations:
- Substituent Diversity: The target compound’s SMe group distinguishes it from analogues with electron-withdrawing groups (e.g., nitro in 5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile ) or polar moieties (e.g., piperazine in 4-(piperazin-1-yl)-2,6-bis(pyrrolidin-1-yl)pyrimidine ).
- Biological Relevance : The TRK kinase inhibitor () shares a pyrrolidine-pyrimidine scaffold but incorporates fluorophenyl and pyrazole groups for enhanced target binding, suggesting that the target compound’s bioactivity could be modulated by similar substitutions .
- Commercial Relevance: Several analogues (e.g., 5-methyl-2-(2-nitroanilino)thiophene-3-carbonitrile) are listed in tariff schedules, indicating industrial or research use .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The SMe group likely increases logP compared to hydroxyl or amine-substituted pyrimidines (e.g., 5-pyrimidinol derivatives ).
- Solubility : Pyrrolidine and methyl groups may reduce aqueous solubility relative to piperazine-containing analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
